molecular formula C7H18ClN B13866040 2-Methyl-N-propyl-1-propanamine Hydrochloride

2-Methyl-N-propyl-1-propanamine Hydrochloride

Cat. No.: B13866040
M. Wt: 151.68 g/mol
InChI Key: IHFYRWBRFYFOPX-UHFFFAOYSA-N
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Description

N-Isobutyl-N-propylamine Hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propylamine, where the hydrogen atoms are substituted with isobutyl and propyl groups. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-N-propylamine Hydrochloride can be synthesized through a reductive amination process. This involves the reaction of isobutylamine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of N-Isobutyl-N-propylamine Hydrochloride involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as nickel or palladium on carbon are commonly used to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-propylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isobutyl-N-propylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of N-Isobutyl-N-propylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the nitrogen atom .

Comparison with Similar Compounds

Similar Compounds

  • N-Isobutyl-N-isopropylamine Hydrochloride
  • N-Methyl-N-propylamine Hydrochloride
  • N-Ethyl-N-propylamine Hydrochloride

Uniqueness

N-Isobutyl-N-propylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

2-methyl-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-4-5-8-6-7(2)3;/h7-8H,4-6H2,1-3H3;1H

InChI Key

IHFYRWBRFYFOPX-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C)C.Cl

Origin of Product

United States

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